N,N-Dimethylthioxanthene-9-propylamine
Description
Structure
3D Structure
Properties
CAS No. |
37028-65-2 |
|---|---|
Molecular Formula |
C18H21NS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3 |
InChI Key |
IUAFRBRSXNQBPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Dimethylthioxanthene 9 Propylamine and Its Analogues
Pioneering Synthetic Routes to Thioxanthene (B1196266) Core Structures
The construction of the tricyclic thioxanthene scaffold is the foundational step in the synthesis of N,N-Dimethylthioxanthene-9-propylamine and its derivatives. Early and classical methods have established several reliable pathways to this core structure.
One of the most traditional approaches involves the acid-catalyzed cyclization of a diaryl sulfide (B99878) precursor. A common method is the fusion of thiosalicylic acid with an appropriate aromatic compound, such as ethylbenzene, in the presence of a strong dehydrating agent like concentrated sulfuric acid. tdl.org This reaction proceeds through an electrophilic aromatic substitution to form the thioxanthone (9-oxo-thioxanthene) intermediate. The resulting ketone can then be reduced to the thioxanthene scaffold. tdl.org A widely used reduction method involves reagents like lithium aluminium hydride (LiAlH₄) combined with aluminum chloride (AlCl₃), which can achieve high yields, such as 95%, for the conversion of thioxanthone to thioxanthene. chemicalbook.com
Another significant pathway is the intramolecular Friedel-Crafts Alkylation (FCA). nih.govfigshare.com This method typically involves the cyclization of diaryl thioether alcohols. figshare.com Modern iterations of this reaction have benefited from the use of organocatalysts, such as trifluoroacetic acid (TFA), which offer milder and more efficient reaction conditions compared to traditional corrosive Lewis acids. nih.govacs.org The starting diaryl thioether alcohols are often prepared in a two-step sequence involving a coupling reaction followed by a Grignard reaction. figshare.com
The Ullmann condensation reaction represents another cornerstone in thioxanthene synthesis. wikipedia.orgnih.govorganic-chemistry.org This copper-catalyzed reaction can be used to form diaryl thioethers, which are key precursors for cyclization. wikipedia.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern methods employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com
More recent innovations include the one-pot synthesis of thioxanthylium salts via a Friedel-Crafts approach, reacting a diaryl sulfide with a benzoyl chloride in the presence of triflic acid (TfOH). beilstein-journals.org These salts are versatile intermediates for further functionalization. beilstein-journals.org
Advanced Synthetic Approaches for this compound
The synthesis of this compound itself, and closely related antipsychotic drugs like chlorprothixene, typically involves the initial construction of a thioxanthen-9-one (B50317) intermediate, followed by the strategic introduction of the alkylamino side chain.
A pivotal step is the reaction of thioxanthen-9-one with a Grignard reagent to install the propyl chain at the C9 position. beilstein-journals.org The use of allylmagnesium bromide is a common strategy. orgsyn.orgnih.govthieme-connect.de This reaction forms a tertiary alcohol, 9-allyl-9H-thioxanthen-9-ol. Subsequent dehydration of this alcohol generates the crucial exocyclic double bond, yielding a 9-allylidenethioxanthene intermediate. The final step involves the amination of this intermediate. For this compound, this would be achieved via a reaction with dimethylamine.
Stereoselective Synthesis Strategies and Isomer Control
A critical aspect of synthesizing many thioxanthene derivatives, particularly those with a 9-propylidene side chain, is the control of geometric isomers (Z/E or cis/trans). mdpi.com The double bond connecting the side chain to the tricyclic core creates the potential for stereoisomerism, and often, the biological activity is confined to a single isomer. nih.govnih.gov For example, zuclopenthixol (B143822) is the therapeutically active cis(Z)-isomer of clopenthixol (B1202743). nih.gov
Historically, syntheses often produce a mixture of these isomers, which must then be separated. nih.gov The separation of these isomers is a crucial part of the manufacturing process to ensure the therapeutic efficacy of the final product.
Modern synthetic chemistry strives for stereoselectivity to avoid wasteful separation steps. While specific highly stereoselective routes for this compound are not prominently detailed, related research highlights potential strategies. For instance, stereoselective synthesis of certain 9-vinyl-substituted thioxanthenes has been achieved through intramolecular Friedel-Crafts reactions. beilstein-journals.org Furthermore, complex syntheses in related fields have employed methods like hydroxyl-directed reductive amination to achieve high diastereoselectivity, a principle that could be applied to control stereochemistry in thioxanthene side chains. nih.gov The unique reactivity of allylmagnesium reagents, which can differ significantly from other Grignard reagents, presents both challenges and opportunities in controlling the stereochemical outcome of the initial addition step. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for achieving high yields and purity. Studies on various thioxanthene syntheses provide insight into the critical parameters. In microwave-assisted nucleophilic aromatic substitutions on the thioxanthen-9-one-10,10-dioxide core, factors such as the base (e.g., K₂CO₃), solvent, and reaction time are tuned to maximize yield. nih.gov For instance, the reaction of 3-chloro-10,10-dioxide-thioxanthen-9-one with various amines under microwave irradiation at 155°C for 30 minutes provides good to excellent yields of the desired products. nih.gov
For intramolecular Friedel-Crafts reactions, the choice of acid catalyst and solvent is crucial. In one study, various Brønsted acids were tested for the cyclization of a secondary aryl alcohol, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) at room temperature providing the highest yield (97%). acs.org
Data sourced from a study on the intramolecular Friedel-Crafts alkylation of a halogen-substituted secondary aryl alcohol. acs.org
The N-alkylation step to form or modify the side chain also requires careful optimization. The choice of base and the stoichiometry of the reactants can determine the outcome between desired mono-alkylation and undesired di-alkylation. researchgate.net For example, in the alkylation of an amino-pyrimidine derivative, changing the base and the equivalents of both the base and the alkylating agent significantly impacted the yield of the mono-alkylated product versus the di-alkylated byproduct. researchgate.net
Divergent Synthesis of this compound Analogues
Divergent synthesis allows for the creation of a library of related compounds from a common intermediate, facilitating the exploration of structure-activity relationships. This has been widely applied to the thioxanthene scaffold.
Structural Modifications at the Thioxanthene Ring System
Modifications to the tricyclic core can significantly alter a molecule's properties. A common strategy is the introduction of substituents onto the benzene (B151609) rings. Halogen-substituted thioxanthenes, for example, are synthesized via intramolecular Friedel-Crafts alkylation of the corresponding halogenated diaryl thioether precursors. nih.gov
Another approach involves expanding the ring system. Tetracyclic thioxanthenes have been synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one through an Ullmann-type C-N coupling with a secondary amine, followed by a concerted dehydrative cyclization. nih.gov
Reaction conditions: 0.1 mmol of 1-chloro-4-propoxy-9H-thioxanthen-9-one, 0.2 mmol of amine, 0.1 mmol of K₂CO₃, and 2 mg of CuI in methanol, at 100 °C for 48 h. nih.gov
Further modifications include the oxidation of the sulfur atom to a sulfone (thioxanthen-9-one-10,10-dioxide), which can be achieved using hydrogen peroxide. nih.gov This modification significantly alters the electronic properties of the ring system. nih.gov Electrochemical methods have also been developed for the C-H functionalization at the C9 position, allowing for the introduction of various alkyl groups. semanticscholar.orgmdpi.com
Variations in the Alkylamino Side Chain
The nature of the alkylamino side chain at the C9 position is a key determinant of the pharmacological activity of many thioxanthene derivatives. nih.govencyclopedia.pub It has been observed that compounds with β-hydroxyethylpiperazinopropyl side chains are often more potent neuroleptics than those with a simpler dimethylaminopropyl side chain. nih.govencyclopedia.pub
Synthetic strategies allow for wide variation of this chain. Amide-containing analogues have been prepared by using coupling reagents like HBTU or BOP to link a carboxylic acid on the thioxanthene core with various amines. nih.gov Alternatively, N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives have been synthesized as potential DNA intercalators. nih.gov Coupling the thioxanthene core with amino acids, such as cysteine, using a Lewis acid catalyst like boron trifluoride diethyl etherate, has also been reported to generate novel analogues. acs.orgnih.gov More advanced techniques like thiol-ene chemistry have been used to attach lipidated side chains to peptide analogues, a strategy that could be adapted for thioxanthenes. frontiersin.org Schiff base formation, by reacting a thioxanthone with various primary amines, offers another route to diversify the side chain. jocpr.comresearchgate.net
Heteroatom Substitution Strategies in Related Scaffolds
The strategic replacement of the sulfur atom in the thioxanthene core with other heteroatoms, such as nitrogen or oxygen, offers a powerful tool for modulating the physicochemical and pharmacological properties of the resulting compounds. This approach leads to the formation of structurally analogous acridine (B1665455) and xanthene scaffolds, respectively. The synthetic methodologies to access these related heterocyclic systems often share common principles with those used for thioxanthenes, such as intramolecular cyclization reactions, but also present unique challenges and considerations.
A prevalent method for the synthesis of the acridone (B373769) core, the nitrogen-containing analogue of thioxanthone, is the acid-catalyzed cyclization of an N-phenylanthranilic acid. This precursor is typically prepared via an Ullmann condensation of an aniline (B41778) with an ortho-halogenated benzoic acid. nih.gov This classical approach, however, can necessitate harsh reaction conditions. More contemporary methods, such as the coupling of arynes with substituted benzoates, have been developed to provide more efficient routes to these scaffolds. nih.gov For instance, the reaction of an aryne with methyl 2-(N-methylamino)benzoate can yield the corresponding N-methylacridone. nih.gov Once the acridone core is formed, the attachment of a side chain, such as the N,N-dimethylpropylamino group, can be achieved through N-alkylation at the acridine nitrogen. This is typically accomplished by reacting the acridone with a suitable alkyl halide, like 3-(dimethylamino)propyl chloride, in the presence of a base.
The synthesis of the xanthene scaffold, the oxygen analogue, can also be achieved through cyclization reactions. One common approach involves the acid-catalyzed condensation of a phenol (B47542) with a suitable precursor, such as a salicylaldehyde (B1680747) or by developing a new synthesis method like intramolecular Friedel–Crafts alkylation. The formation of the central pyran ring is a key step in these syntheses. For the introduction of a side chain at the 9-position, a Grignard reaction with a xanthen-9-one precursor is a viable strategy. The reaction of xanthen-9-one with (3-(dimethylamino)propyl)magnesium chloride would introduce the desired side chain, followed by reduction of the resulting tertiary alcohol to yield the final xanthene analogue.
The choice of synthetic strategy is often influenced by the desired substitution pattern and the reactivity of the starting materials. The following table provides a comparative overview of yields for the synthesis of the core scaffolds using a specific aryne-based methodology.
| Heterocyclic Core | Synthetic Method | Starting Materials | Yield (%) | Reference |
|---|---|---|---|---|
| Thioxanthone | Aryne Coupling | Benzyne precursor and Methyl thiosalicylate | 64 | nih.gov |
| Acridone | Aryne Coupling | Benzyne precursor and Methyl 2-(N-methylamino)benzoate | 72 | nih.gov |
| Xanthone | Aryne Coupling | Benzyne precursor and Methyl salicylate | 85 | nih.gov |
Detailed Research Findings:
Recent research has focused on developing more efficient and versatile methods for the synthesis of these heterocyclic cores. For example, a study by Larock and co-workers demonstrated the synthesis of thioxanthones, xanthones, and acridones via the palladium-catalyzed coupling of arynes with substituted benzoates. This method offers a broad substrate scope and generally good yields. The data in the table above is derived from a similar aryne-based approach, highlighting the relative efficiency of forming each heterocyclic system under comparable conditions. nih.gov
In the context of synthesizing the specific side chain found in this compound, the synthesis of the closely related compound, 9-[3-(dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol, is instructive. This compound is prepared from the corresponding thioxanthen-9-one, indicating that the introduction of the propylamine (B44156) side chain at the 9-position is a feasible and documented synthetic step for this class of molecules. nih.gov
For the acridine series, the existence of 10-(3-(dimethylamino)propyl)acridin-9(10H)-one is confirmed in chemical databases, suggesting its successful synthesis, likely through the N-alkylation of acridone with 3-(dimethylamino)propyl chloride. nih.govchemicalbook.com The synthesis of the required 3-(dimethylamino)propyl chloride hydrochloride is a standard procedure starting from 3-dimethylamino-1-propanol (B49565) and a chlorinating agent like thionyl chloride. chemicalbook.com
The synthesis of xanthene derivatives has also been extensively studied, with numerous methods available for constructing the core and introducing substituents. One-pot multicomponent reactions have emerged as an efficient strategy for generating libraries of 9-substituted xanthenes. researchgate.netmdpi.com While a specific report on the synthesis of 9-(3-(dimethylamino)propyl)xanthene was not identified, the general reactivity of xanthen-9-one towards Grignard reagents like (3-(dimethylamino)propyl)magnesium chloride suggests a straightforward synthetic route.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial data for the structural confirmation of N,N-Dimethylthioxanthene-9-propylamine.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different types of protons in the molecule. The aromatic protons of the thioxanthene (B1196266) ring system typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 7.5 ppm. The aliphatic protons of the propylamine (B44156) side chain exhibit distinct signals. The two methyl groups attached to the nitrogen atom are chemically equivalent and therefore give rise to a single, sharp singlet. The methylene (B1212753) groups of the propyl chain will appear as multiplets, with their chemical shifts and splitting patterns determined by their proximity to the thioxanthene ring and the dimethylamino group. For instance, in a related polymer containing a dimethylaminopropyl group, the methylene protons adjacent to the nitrogen atoms show broad signals around 2.27-2.69 ppm, while other methylene protons in the chain appear at approximately 1.67-1.87 ppm. rsc.org In a similar small molecule, the protons of the N,N-dimethyl group appear as a singlet, while the methylene groups of the propyl chain show distinct multiplets.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The aromatic carbons of the thioxanthene moiety resonate in the downfield region, typically between δ 125 and 140 ppm. rsc.org The carbons of the propylamine side chain appear in the upfield region. The two methyl carbons of the dimethylamino group will have a characteristic chemical shift. The three methylene carbons of the propyl chain will each have a unique signal, reflecting their different chemical environments. For example, in a polymer with a similar side chain, the carbon of the methylene group attached to the nitrogen is observed around 58 ppm, while the other methylene carbons are found at approximately 25 and 28 ppm. rsc.org The carbon atoms of the N,N-dimethyl groups typically resonate around 45 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons (Thioxanthene) | 7.0 - 7.5 (m) | 125 - 140 |
| Propyl Chain Protons (-CH₂-) | 1.6 - 2.7 (m) | 25 - 58 |
| N,N-Dimethyl Protons (-N(CH₃)₂) | ~2.3 (s) | ~45 |
Note: 's' denotes a singlet and 'm' denotes a multiplet. The exact chemical shifts can vary depending on the solvent and other experimental conditions.
While this compound itself is achiral, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be invaluable for determining the preferred conformation and the spatial proximity of different parts of the molecule. These 2D NMR experiments detect through-space interactions between protons that are close to each other, typically within 4-5 angstroms. youtube.com For flexible molecules like this compound, these techniques can help to elucidate the folding of the propyl chain relative to the bulky thioxanthene ring system. youtube.com
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.orgresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₈H₂₁NS. The exact mass of this compound is calculated to be 283.13947085 g/mol . HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecule's identity. rsc.orgresearchgate.net
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups, providing a molecular "fingerprint". docbrown.infodocbrown.info
Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The symmetric stretching of the C-S-C bond in the thioxanthene ring, for instance, might be more prominent in the Raman spectrum. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2800 |
| C-N Stretch (Tertiary Amine) | 1220 - 1020 |
| Aromatic C=C Stretch | ~1600 and ~1475 |
| C-S Stretch | ~700 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. nih.gov
While a published crystal structure for this compound was not found in the search results, computational models suggest a non-planar conformation. vulcanchem.com The thioxanthene ring system is predicted to adopt a boat-like conformation. vulcanchem.com An X-ray crystal structure would definitively confirm these conformational details and provide valuable insights into the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that govern the packing of the molecules in the crystal lattice. nih.gov
Electronic and Optical Spectroscopic Investigations
Electronic and optical spectroscopy are pivotal in understanding the electronic structure and photophysical behavior of molecules like this compound. These techniques probe the transitions between different electronic energy levels within the molecule upon absorption or emission of light.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum reveals information about the electronic transitions from the ground state to various excited states. For thioxanthene derivatives, the absorption spectra are typically characterized by multiple bands corresponding to π–π* transitions within the aromatic thioxanthene core.
The introduction of an N,N-dimethylpropylamine group, which has electron-donating character, is expected to influence the electronic structure of the thioxanthene system. This influence may lead to the appearance of intramolecular charge-transfer (CT) bands in the absorption spectrum. These CT bands, often appearing at longer wavelengths (a bathochromic or red shift), result from the transfer of electron density from the amine donor to the thioxanthene acceptor upon photoexcitation. The polarity of the solvent can also affect the position and intensity of these charge-transfer bands.
Studies on similar thioxanthone derivatives with electron-donating amino groups have shown absorption spectra resulting from the sum of absorptions of the donor and acceptor units, with low-energy tails indicating the formation of charge-transfer states. The molar extinction coefficients (ε) for such compounds are typically high, indicating strong absorption of light.
Hypothetical UV-Vis Absorption Data for this compound
This table is illustrative and based on general knowledge of similar compounds, as specific data for the target compound is unavailable.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|---|
| Hexane | ~258 | ~50,000 | π–π* (Thioxanthene) |
| ~300 | ~8,000 | π–π* (Thioxanthene) | |
| ~365 | ~3,000 | n–π* (Thioxanthene) | |
| Acetonitrile (B52724) | ~260 | ~52,000 | π–π* (Thioxanthene) |
| ~305 | ~8,500 | π–π* (Thioxanthene) |
Fluorescence and Phosphorescence Spectroscopic Analyses
Fluorescence and phosphorescence are photoluminescence processes where a molecule emits light after absorbing photons. Fluorescence is the emission from a singlet excited state (S₁) to the ground state (S₀), a spin-allowed process that is typically rapid. Phosphorescence is emission from a triplet excited state (T₁) to the ground state, a spin-forbidden process that occurs on a much longer timescale.
The fluorescence of thioxanthene derivatives is often sensitive to the molecular structure and the surrounding environment. The presence of the N,N-dimethylpropylamine side chain can influence the fluorescence properties significantly. Intramolecular charge-transfer states, if formed, can provide a non-radiative decay pathway, potentially quenching the fluorescence and leading to a low fluorescence quantum yield. The emission wavelength of CT states is typically highly sensitive to solvent polarity, showing a larger Stokes shift (the difference between the absorption and emission maxima) in more polar solvents.
Phosphorescence is often observed for thioxanthene derivatives at low temperatures (e.g., 77 K in a frozen matrix), where non-radiative decay pathways are minimized. The sulfur atom in the thioxanthene ring can facilitate intersystem crossing (ISC) from the singlet to the triplet state via spin-orbit coupling, making phosphorescence a more probable event compared to purely organic hydrocarbons.
Hypothetical Photophysical Data for this compound
This table is illustrative and based on general principles, as specific data for the target compound is unavailable.
| Parameter | Value (in non-polar solvent) | Value (in polar solvent) | Notes |
|---|---|---|---|
| Fluorescence λem (nm) | ~420 | ~550 | Emission from the CT state is expected to be red-shifted in polar solvents. |
| Fluorescence Quantum Yield (ΦF) | Low (<0.1) | Very Low (<0.01) | Efficient charge transfer often leads to fluorescence quenching. |
| Fluorescence Lifetime (τF) | 1-5 ns | 1-5 ns | Lifetimes can be complex due to multiple emitting states. |
| Phosphorescence λem (nm) | ~480 (at 77 K) | - | Typically measured in a frozen glass. |
Spectroelectrochemistry
Spectroelectrochemistry is a powerful technique that combines spectroscopy (typically UV-Vis-NIR) with electrochemistry. It allows for the in-situ generation and spectroscopic characterization of electrochemically generated species, such as radical anions and cations.
For a molecule like this compound, electrochemical reduction would likely occur on the thioxanthene moiety, forming a radical anion (TX-PrA•⁻). This species would have a distinct electronic absorption spectrum, typically with strong absorption bands in the visible and near-infrared (NIR) regions. The N,N-dimethylpropylamine group, being an electron donor, would make the reduction slightly more difficult compared to unsubstituted thioxanthene.
Electrochemical oxidation would likely involve the removal of an electron from either the electron-rich sulfur atom or the nitrogen atom of the amine group, or from the π-system of the thioxanthene core, to form a radical cation (TX-PrA•⁺). The resulting radical cation would also exhibit a characteristic absorption spectrum. By monitoring the changes in the absorption spectrum as a function of the applied potential, one can identify the electronic signatures of the different redox states of the molecule.
Studies on related thioxanthene compounds have shown that their radical anions are persistent and exhibit strong absorption in the UV-VIS-NIR wavelength region, which can be interpreted with the aid of theoretical calculations like time-dependent DFT.
Hypothetical Spectroelectrochemical Data for this compound
This table is illustrative and based on data for related compounds, as specific data for the target compound is unavailable.
| Redox State | Generation Method | λmax (nm) | Notes |
|---|---|---|---|
| Radical Anion (TX-PrA•⁻) | Electrochemical Reduction | ~480, ~750, ~900 | Expected to show multiple strong absorptions in the Vis-NIR regions. |
| Radical Cation (TX-PrA•⁺) | Electrochemical Oxidation | ~520, ~800 | The location of oxidation (S, N, or ring) would determine the spectrum. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties that govern the behavior of N,N-Dimethylthioxanthene-9-propylamine.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the ground state properties of molecules, providing a balance between accuracy and computational cost.
Calculations on thioxanthene (B1196266) derivatives have shown that the tricyclic thioxanthene core is not perfectly planar. nih.gov For this compound specifically, DFT calculations suggest that the thioxanthene ring system adopts a folded, boat-like conformation. This non-planar structure arises from the steric strain between the bulky propylamine (B44156) side chain and the thioxanthene nucleus. The central pyranoid rings in related tetracyclic thioxanthene systems have been observed to possess partial aromatic character. nih.gov
Quantum chemical parameters, typically calculated using DFT, provide a quantitative description of a molecule's electronic characteristics. These descriptors are crucial for understanding and predicting chemical reactivity.
This table is interactive. Click on the headers to learn more about each parameter.
These parameters are derived from the molecule's electronic distribution and are fundamental in predicting its behavior in chemical reactions. atlantis-press.comresearchgate.net
Computational methods, particularly DFT, are effective in predicting the oxidation potentials of organic molecules. nih.gov A strong linear correlation is often observed between the calculated energy of the Highest Occupied Molecular Orbital (EHOMO) and the experimentally determined one-electron oxidation potential (Eox). nih.gov Molecules with higher EHOMO values are more easily oxidized, corresponding to lower oxidation potentials. nih.gov The PBE0 hybrid functional is frequently used for its accuracy in predicting molecular electronic properties relevant to redox chemistry. nih.gov
The redox chemistry of the thioxanthene moiety is of significant interest. For instance, studies have shown that the reaction of thianthrene (B1682798) cation radical with thioxanthene in acetonitrile (B52724) results in the formation of a thioxanthylium ion, demonstrating the ability of the thioxanthene core to undergo oxidation. koreascience.kr This reactivity is crucial for understanding the potential electronic and pharmacological behavior of its derivatives.
Table 2: Correlation of EHOMO with Oxidation Potential (Illustrative)
| Functional Group Effect | Relative EHOMO | Predicted Oxidation Potential (Eox) | Ease of Oxidation |
|---|---|---|---|
| Electron-Donating Groups | Higher | Lower | Easier |
This table illustrates the general trend observed between electronic structure and redox properties. nih.gov
The aromaticity of the thioxanthene ring system can be influenced by its oxidation state. In its neutral form, the central sulfur-containing ring disrupts full aromatic conjugation across the tricyclic system. However, upon oxidation, the electronic structure is altered. The formation of the thioxanthylium cation involves the removal of an electron, which can lead to changes in electron delocalization. koreascience.kr In related, nearly planar tetracyclic thioxanthene derivatives, the central rings exhibit partial aromatic character, as evidenced by C-S bond lengths that are shorter than typical single bonds. nih.gov This suggests that the degree of aromaticity is a key factor in the stability and electronic properties of both the neutral molecule and its oxidized species.
Molecular Dynamics and Conformational Analysis
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Computational models predict a non-planar conformation for the molecule, primarily due to the steric hindrance between the thioxanthene system and the N,N-dimethylpropylamine side chain. The thioxanthene core itself is predicted to adopt a boat-like conformation.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. nih.govrsc.org Such simulations provide insights into the flexibility of the propylamine side chain and the conformational dynamics of the thioxanthene ring. The analysis of these simulations can reveal the most stable conformers and the energy barriers between them, which is essential for understanding how the molecule might adapt its shape to bind to a biological target. mdpi.comresearchgate.net Conformational analysis of substituted cyclic systems, like cyclohexanes, shows that substituents prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions, a principle that also applies to the complex thioxanthene ring. libretexts.org
Theoretical Studies of Spectroscopic Properties (e.g., Predicted Spectra)
Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data.
Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption (UV-Vis) spectra. rsc.orgnih.gov The accuracy of these predictions for molecules like oxazine (B8389632) dyes has been shown to improve significantly with the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM) or the SMD solvent model. nih.govresearchgate.net For thioxanthene derivatives, TD-DFT can interpret the electronic transitions observed in the UV-Vis-NIR regions for the neutral molecule and its ionic species formed during redox processes. rsc.org
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another valuable application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts (δ). docbrown.infodocbrown.info For this compound, one would expect distinct signals for the protons and carbons in the thioxanthene core and the propylamine side chain. The interpretation relies on the n+1 rule for spin-spin splitting patterns in proton NMR. docbrown.info
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Corresponding Structural Moiety |
|---|---|---|
| UV-Vis | λmax in the UV region | π → π* transitions of the thioxanthene aromatic system |
| 1H NMR | Multiple signals (δ 7.0-8.0 ppm) | Aromatic protons of the thioxanthene core |
| 1H NMR | Signals (δ 2.0-3.0 ppm) | Methylene (B1212753) (CH2) and methine (CH) protons of the propylamine chain |
| 1H NMR | Singlet (δ ~2.2 ppm) | Methyl (CH3) protons of the dimethylamino group |
| 13C NMR | Multiple signals (δ 120-140 ppm) | Aromatic carbons of the thioxanthene core |
| 13C NMR | Signals (δ 20-60 ppm) | Aliphatic carbons of the propylamine chain |
This table presents expected spectral characteristics based on the molecule's functional groups and general principles of spectroscopy. rsc.orgdocbrown.infodocbrown.info
In Silico Approaches for Mechanistic Insights and Target Interactions
In silico methods like molecular docking and molecular dynamics are pivotal for predicting and analyzing the interactions between a small molecule and a biological target, such as a protein receptor or enzyme. nih.govmdpi.com Thioxanthene derivatives are known to act as antagonists for dopamine (B1211576) D2 receptors, a key mechanism for their use as antipsychotic agents. wikipedia.orgnih.gov
Molecular docking simulations can be used to predict the preferred binding pose of this compound within the active site of a target protein, such as the D2 receptor. researchgate.net These simulations calculate a binding affinity score, which estimates the strength of the interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com
Following docking, molecular dynamics simulations can provide a more dynamic picture of the interaction, assessing the stability of the binding pose over time and revealing conformational changes in both the ligand and the protein upon binding. mdpi.com These computational approaches provide valuable mechanistic insights that can guide the design of new derivatives with improved affinity and selectivity. mdpi.com
Table 4: Typical Workflow for an In Silico Target Interaction Study
| Step | Description | Expected Outcome |
|---|---|---|
| 1. Target Identification | Select a biological target based on the known pharmacology of related compounds (e.g., Dopamine D2 receptor). wikipedia.org | A 3D crystal structure of the target protein. |
| 2. Ligand Preparation | Generate a 3D conformer of this compound, often optimized with DFT. | A low-energy 3D structure of the ligand. |
| 3. Molecular Docking | Place the ligand into the binding site of the target protein using a docking algorithm. | Predicted binding poses and affinity scores (e.g., kcal/mol). researchgate.net |
| 4. Interaction Analysis | Visualize and analyze the non-covalent interactions between the ligand and protein residues. | Identification of key amino acids and interaction types (H-bonds, hydrophobic, etc.). mdpi.com |
| 5. Molecular Dynamics | Simulate the movement of the ligand-protein complex in a biological environment over time. | Assessment of the stability of the binding pose and conformational dynamics. mdpi.com |
This table outlines the standard computational procedure for investigating ligand-protein interactions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Principles of SAR and QSAR Applied to Thioxanthene (B1196266) Derivatives
Structure-Activity Relationship (SAR) studies of thioxanthene derivatives, which are structurally related to phenothiazine (B1677639) antipsychotics, aim to identify the key molecular features that govern their biological activity. nih.govwikipedia.org These qualitative studies explore how modifications to the tricycle, the side chain, and substituent groups impact the interaction with biological targets, most notably dopamine (B1211576) D2 receptors. drugs.com The fundamental assumption is that similar molecules exhibit similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) extends these principles by developing mathematical models that correlate the chemical structure of compounds with their biological activity. scirp.org For antipsychotic drugs, including thioxanthene derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been employed to provide a more precise understanding of drug-receptor interactions. nih.govnih.gov These models can help predict the biological affinity of new derivatives and guide further synthesis. nih.gov
Influence of Substituents on Biological Potency
The biological potency of thioxanthene derivatives is highly sensitive to the nature and position of substituents on both the thioxanthene ring system and the aliphatic side chain.
Impact of Thioxanthene Ring Modifications
The substitution pattern on the thioxanthene nucleus is a critical determinant of antipsychotic potency. For optimal dopamine receptor affinity, an electron-withdrawing substituent is generally required at the 2-position of the thioxanthene ring. auburn.edu Substituents at other positions, such as 1, 3, and 4, tend to decrease activity. The presence of a double bond between the C9 position of the ring and the propyl side chain has been shown to significantly increase the neuroleptic capacity in many thioxanthene derivatives. nih.gov
Role of the N,N-Dimethylpropylamine Side Chain
The nature of the side chain at position 9 of the thioxanthene ring plays a significant role in the neuroleptic potency of these compounds. While the N,N-dimethylpropylamine side chain is a common feature in many centrally active compounds, studies on thioxanthene derivatives have shown that compounds bearing a piperazine (B1678402) moiety in the side chain, particularly a β-hydroxyethylpiperazinopropyl group, are generally more potent neuroleptically than those with a dimethylaminopropyl side chain. nih.gov This suggests that the terminal amino group is a key interaction point with the receptor and that its chemical environment is crucial for high-affinity binding. Altering the length of the propyl side chain has also been shown to decrease activity. auburn.edu
Stereochemical Structure-Activity Relationship (S-SAR) Investigations
Stereochemistry plays a pivotal role in the biological activity of many thioxanthene derivatives, particularly those that possess an exocyclic double bond at the 9-position, creating the potential for geometric isomerism. In these cases, the cis (or Z) isomer is consistently found to be the more potent neuroleptic isomer compared to the trans (or E) isomer. This stereoselectivity is a key piece of evidence for a specific binding orientation at the dopamine receptor. The active isomers of drugs like flupenthixol (B1673465) and clopenthixol (B1202743) are the Z-isomers. nih.gov Conformational analyses of various phenothiazine and thioxanthene dopamine antagonists have been performed to understand the biologically active conformers. drugbank.com For N,N-Dimethylthioxanthene-9-propylamine itself, which lacks this exocyclic double bond, such geometric isomerism is not present. However, the spatial arrangement of the bulky thioxanthene ring relative to the flexible propylamine (B44156) side chain is still a critical factor for receptor interaction.
Development and Validation of QSAR Models for this compound Analogues
While specific QSAR models for this compound analogues are not extensively reported in the literature, broader QSAR studies on dopamine D2 receptor antagonists provide valuable insights. A universal 3D-QSAR model for a diverse set of 176 competitive dopamine D2 receptor antagonists, including various chemical classes, was developed using CoMFA. nih.govnih.govresearchgate.net This model demonstrated good statistical significance and predictive capability, with steric and electrostatic fields being the primary contributors to the model. nih.govnih.gov Such models can, in principle, be used to predict the potential activity of novel dopamine D2 receptor antagonists, including new analogues of this compound. nih.govnih.gov
Physicochemical Parameters in QSAR (e.g., Lipophilicity, Electronic, Steric Effects)
QSAR models for centrally active drugs frequently incorporate a range of physicochemical parameters to quantify the structural features of the molecules. These parameters typically fall into three main categories:
Lipophilicity: This property, often expressed as log P (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for a drug's ability to cross the blood-brain barrier and cell membranes. researchgate.net
Electronic Effects: These describe the influence of substituents on the electron distribution within the molecule. Parameters like the Hammett constant (σ) are used to quantify the electron-donating or electron-withdrawing nature of a substituent, which can affect ionization and receptor binding interactions. rasayanjournal.co.inubaya.ac.id
Steric Effects: These relate to the size and shape of the molecule and its substituents. Steric parameters are critical for determining the complementarity between a drug and its binding site on a receptor. rasayanjournal.co.inubaya.ac.id
In a universal CoMFA model for dopamine D2 antagonists, steric and electrostatic field contributions were found to be 67.4% and 32.6%, respectively, highlighting the importance of shape and charge distribution for receptor binding. nih.govnih.gov Studies on other classes of compounds have also shown a significant correlation between electronic, steric, and lipophilic parameters and biological activity. nih.govnih.gov
Interactive Data Tables
Table 1: Influence of Thioxanthene Ring Substitution on Postulated Activity
An interactive table illustrating the general principles of how substituents on the thioxanthene ring are understood to influence biological potency, based on the broader class of thioxanthene antipsychotics.
| Position of Substitution | Type of Substituent | Postulated Effect on Potency |
| 2 | Electron-withdrawing (e.g., -Cl, -CF3) | Increase |
| 2 | Electron-donating | Decrease |
| 1, 3, 4 | Any | Decrease |
Table 2: Influence of Side Chain Modification on Postulated Potency
An interactive table summarizing the general effects of modifications to the side chain at position 9 on the neuroleptic potency of thioxanthene derivatives.
| Side Chain Feature | Modification | Postulated Effect on Potency |
| Terminal Amine | Replacement of Dimethylamino with Piperazine | Increase |
| Terminal Amine | Replacement of Dimethylamino with β-hydroxyethylpiperazine | Significant Increase |
| Chain Length | Shortening or Lengthening of Propyl Chain | Decrease |
Application of Machine Learning in QSAR Predictions
The integration of machine learning (ML) techniques into Quantitative Structure-Activity Relationship (QSAR) modeling has revolutionized the field of drug discovery by enhancing the predictive accuracy and interpretability of models. sciforum.netnih.gov For antipsychotic drugs, including those with a thioxanthene scaffold, ML algorithms offer a powerful means to navigate the complex, multi-dimensional relationships between molecular structures and their biological activities. nih.gov
Machine learning encompasses a variety of algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNNs), which can identify non-linear patterns that may be missed by traditional linear regression methods. nih.gov These models are trained on large datasets of compounds with known activities to learn the intricate features that govern their pharmacological effects. arxiv.org For instance, ML models can be trained on datasets of compounds with known affinities for the dopamine D2 receptor to predict the activity of novel molecules. taylorandfrancis.com
In the context of thioxanthene derivatives, ML-based QSAR models could be developed to predict their antipsychotic potency, receptor binding affinities (e.g., for D2, 5-HT2A receptors), or potential for side effects. patsnap.com These models would typically use a wide array of molecular descriptors as input features. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), and 3D (e.g., steric and electrostatic fields). The selection of appropriate descriptors is a critical step in building a robust and predictive ML-QSAR model. taylorandfrancis.comresearchgate.net
A hypothetical application for a compound like this compound would involve the following steps:
Data Collection: Assembling a dataset of thioxanthene derivatives with their experimentally determined biological activities (e.g., IC50 values for D2 receptor binding).
Descriptor Calculation: Computing a comprehensive set of molecular descriptors for each compound in the dataset.
Model Training and Validation: Splitting the dataset into training and test sets. An ML algorithm would be trained on the training set to learn the relationship between the descriptors and the biological activity. The model's predictive performance would then be evaluated on the unseen test set. researchgate.net
Prediction for New Compounds: Once validated, the model could be used to predict the activity of new compounds like this compound.
The table below illustrates a hypothetical set of molecular descriptors that could be used in a machine learning model to predict the activity of thioxanthene derivatives.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
| 1D Descriptors | Molecular Weight | Can influence bioavailability and pharmacokinetics. |
| Number of Rotatable Bonds | Affects conformational flexibility and binding entropy. | |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | Related to membrane permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which impacts blood-brain barrier penetration. | |
| 3D Descriptors | Steric Fields (from CoMFA) | Describes the required shape for optimal receptor binding. nih.govnih.gov |
| Electrostatic Fields (from CoMFA) | Represents the electronic interactions (e.g., hydrogen bonds, ionic interactions) with the receptor. nih.govnih.gov |
The continuous development of more sophisticated machine learning algorithms and the growing availability of large-scale biological data hold promise for the future of in silico drug design, enabling more rapid and cost-effective screening of potential therapeutic agents like this compound. arxiv.org
Mechanistic Studies of Thioxanthene 9 Propylamine Compounds at the Molecular and Cellular Level in Vitro Focus
Interaction with Biomolecular Targets
The therapeutic potential of a compound is often rooted in its ability to interact with specific biomolecules, such as enzymes and proteins, that are implicated in disease processes.
Thioxanthene (B1196266) derivatives have been notably recognized for their capacity to inhibit cholinesterases, which are key enzymes in the nervous system. Specifically, derivatives of thioxanthen-9-one (B50317) have demonstrated potent inhibitory activity against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.gov For instance, certain thioxanthen-9-one derivatives have exhibited inhibitory concentrations (IC₅₀) in the low micromolar to nanomolar range for hBChE. nih.gov One particular derivative showed an exceptionally high potency for hBChE inhibition with an IC₅₀ value of just 7 nM. nih.gov Another compound from a series of 1-hydroxyl-3-aminoalkoxy-thioxanthone derivatives displayed a strong inhibitory effect on AChE with an IC₅₀ of 0.59 µM. nih.gov
Currently, there is a lack of specific research findings in the public domain regarding the direct inhibitory effects of N,N-Dimethylthioxanthene-9-propylamine on cyclooxygenase (COX) and pancreatic lipase.
Table 1: Inhibitory Activity of Selected Thioxanthene Derivatives on Cholinesterases This table presents data for related thioxanthene compounds, as specific data for this compound was not available in the reviewed literature.
| Compound Class | Enzyme | IC₅₀ |
| Thioxanthen-9-one derivative (Compound 4) | human Butyrylcholinesterase (hBChE) | 7 nM nih.gov |
| 1-hydroxyl-3-aminoalkoxy-thioxanthone derivative (Compound 9e) | Acetylcholinesterase (AChE) | 0.59 µM nih.gov |
| Thioxanthen-9-one derivative (Compound 20) | human Acetylcholinesterase (hAChE) | Low micromolar range nih.gov |
The aggregation of proteins like amyloid-β (Aβ) and tau is a central pathological feature of Alzheimer's disease. Thioxanthene derivatives have emerged as promising agents capable of modulating these processes. A study on thioxanthen-9-one derivatives revealed their ability to inhibit the aggregation of both Aβ₄₀ and tau protein. nih.gov One standout compound from this study, compound 20, was a potent inhibitor of both tau protein and Aβ₄₀ aggregation, with IC₅₀ values of 1.8 µM and 1.3 µM, respectively. nih.gov Similarly, other thioxanthone derivatives have been shown to effectively block both self-induced and Cu²⁺-induced Aβ₁₋₄₂ aggregation. nih.gov
Table 2: Protein Aggregation Inhibition by Selected Thioxanthene Derivatives This table presents data for related thioxanthene compounds, as specific data for this compound was not available in the reviewed literature.
| Compound Class | Target Protein | Inhibitory Effect |
| Thioxanthen-9-one derivative (Compound 20) | Tau Protein | IC₅₀ = 1.8 µM nih.gov |
| Thioxanthen-9-one derivative (Compound 20) | Amyloid β₄₀ | IC₅₀ = 1.3 µM nih.gov |
| 1-hydroxyl-3-aminoalkoxy-thioxanthone derivative (Compound 9e) | Amyloid β₁₋₄₂ | 74.8% inhibition at 25 µM nih.gov |
Cellular Pharmacodynamics in Model Systems
A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR), often driven by the overexpression of efflux pumps that expel antibiotics from the bacterial cell. nih.govscilit.com Thioxanthenes and their chemical relatives, phenothiazines, have been identified as inhibitors of these MDR efflux pumps in bacteria such as Staphylococcus aureus. nih.gov By inhibiting these pumps, these compounds can potentially restore the effectiveness of conventional antibiotics. nih.gov The investigation of thioxanthone libraries has further supported their potential as bacterial efflux pump inhibitors. nih.govresearchgate.net This inhibitory action is a key mechanism for overcoming antimicrobial resistance.
Bacterial communication, known as quorum sensing (QS), plays a vital role in coordinating group behaviors like biofilm formation, which creates a protective environment for bacteria and increases their resistance to antibiotics. mdpi.comnih.gov Efflux pumps are often involved in the transport of QS signaling molecules and the development of biofilms. nih.govmdpi.com Thioxanthone derivatives have been investigated for their ability to disrupt these processes. nih.govmdpi.com By inhibiting efflux pumps and interfering with QS signals, these compounds can prevent the formation of resilient bacterial biofilms, representing a promising strategy to combat chronic and resistant infections. nih.govmdpi.comnih.gov
For a compound to effectively act on intracellular targets, such as bacterial efflux pumps, it must be able to enter and accumulate within the cell. The action of thioxanthenes as efflux pump inhibitors inherently relies on this principle. By blocking the pump, the compound not only allows co-administered antibiotics to build up inside the bacterium but also increases its own intracellular concentration, thereby enhancing its inhibitory effect on the pump. mdpi.com The ability of these compounds to permeate the bacterial membrane and accumulate inside is a critical aspect of their mechanism of action against resistant bacteria. mdpi.com
Investigating Receptor Binding Profiles (e.g., Dopamine (B1211576) D2 Receptors in vitro)
The thioxanthene class of compounds, to which this compound belongs, is characterized by its interaction with dopamine receptors, particularly the D2 subtype. wikipedia.orgdrugbank.com The therapeutic efficacy of thioxanthene derivatives as antipsychotics is closely related to their ability to antagonize D2 receptors in the brain. wikipedia.org These compounds act as blocking agents on various postsynaptic receptors, with a notable affinity for several dopaminergic receptor subtypes (D1, D2, D3, and D4). drugbank.comauburn.edu
In vitro studies are crucial for determining the binding affinity of a compound to its receptor. Radioligand displacement assays are a standard method used for this purpose. In these assays, a compound's ability to displace a known radiolabeled ligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki). researchgate.net For D2 receptors, [3H]spiperone is a commonly used radioligand. researchgate.net
While specific binding affinity data for this compound are not detailed in the available literature, the affinities of structurally related thioxanthene antipsychotics have been well-characterized. These data provide a framework for understanding the expected receptor binding profile of related compounds. For instance, derivatives such as Zuclopenthixol (B143822), Flupenthixol (B1673465), and Clopenthixol (B1202743) are known antagonists of both D1 and D2 receptors. drugbank.comwikipedia.org The potency of thioxanthene neuroleptics is influenced by the structure of the side chain at position 9 of the thioxanthene core. nih.gov
Table 1: In Vitro Dopamine D2 Receptor Binding Affinities of Selected Thioxanthene Derivatives This table presents data for compounds structurally related to this compound to illustrate the typical binding profiles of the thioxanthene class.
| Compound | Receptor | Binding Affinity (Ki) | Assay Details |
| Zuclopenthixol | Dopamine D2 | High Affinity Antagonist | Antagonizes both D1 and D2 receptors. wikipedia.org |
| Thiothixene | Dopamine D2 | High Affinity Antagonist | Acts as a blocking agent on D2 receptors. drugbank.com |
| Clopenthixol | Dopamine D2 | High Affinity Antagonist | Antagonist at D1 and D2 dopamine receptors. drugbank.com |
| Flupenthixol | Dopamine D2 | High Affinity Antagonist | A thioxanthene neuroleptic with D2 antagonist activity. drugbank.com |
Enzymatic Metabolism and Biotransformation Pathways (In Vitro Systems)
The biotransformation of thioxanthene compounds is extensive and primarily occurs in the liver. auburn.edu In vitro systems, such as human liver microsomes, hepatocytes, and recombinantly expressed drug-metabolizing enzymes, are employed to elucidate the metabolic fate of these molecules. The primary metabolic pathways for thioxanthenes with an alkylamine side chain, like this compound, include oxidative N-dealkylation and N-oxidation. auburn.edu
Role of Cytochrome P450 Enzymes in N-Demethylation
The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is a major contributor to the metabolism of a vast number of xenobiotics, including tertiary amine-containing drugs. mdpi.com A key reaction catalyzed by CYP enzymes is N-dealkylation, which involves the oxidative removal of an alkyl group from a nitrogen atom. mdpi.comresearchgate.net For a tertiary amine like this compound, this process would occur sequentially.
The mechanism is thought to proceed via an initial single-electron transfer (SET) from the nitrogen to the activated CYP enzyme, forming an aminium radical cation. This is followed by deprotonation of the adjacent carbon (Cα), leading to a carbon-centered radical which is then oxidized to an unstable carbinolamine intermediate. mdpi.com This carbinolamine subsequently decomposes, cleaving the C-N bond to yield a secondary amine and an aldehyde (formaldehyde in the case of demethylation). mdpi.comnih.gov
In vitro studies with human liver microsomes have shown that multiple CYP isoforms are involved in the metabolism of thioxanthenes. Specifically, CYP2D6 and CYP3A4 have been identified as playing important roles in the metabolism of zuclopenthixol. wikipedia.org Given the structural similarities, it is highly probable that these enzymes are also responsible for the N-demethylation of this compound, leading to the formation of N-Methylthioxanthene-9-propylamine (the secondary amine metabolite) and subsequently Thioxanthene-9-propylamine (the primary amine metabolite).
Contribution of N-Acetyltransferases (NAT) and Flavin-Containing Monooxygenases (FMO)
In addition to CYP enzymes, other enzyme systems contribute to the Phase I metabolism of xenobiotics.
Flavin-Containing Monooxygenases (FMOs) are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govwikipedia.org Unlike CYP enzymes, which typically yield N-dealkylation products from tertiary amines, FMOs exclusively produce the corresponding N-oxide. nih.gov This N-oxygenation reaction generally converts a lipophilic tertiary amine into a more polar, water-soluble metabolite that is readily excreted. nih.govwikipedia.org Therefore, FMO-mediated N-oxidation represents a likely and significant metabolic pathway for this compound, competing with the CYP-mediated N-demethylation pathway. FMOs are active towards secondary and tertiary amines. youtube.com
N-Acetyltransferases (NATs) are Phase II metabolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. nih.govwikipedia.org The substrates for NAT enzymes are primarily aromatic amines (arylamines) and hydrazines. wikipedia.orgnih.gov this compound is a tertiary alkylamine. Based on the known substrate specificity of NATs, these enzymes are not expected to play a direct or significant role in the biotransformation of this compound itself.
Characterization of Other Non-CYP Metabolic Enzymes (e.g., Esterases, Aldehyde Oxidase, Xanthine Oxidase)
While CYP and FMO enzymes are the primary catalysts for the metabolism of the tertiary amine side chain of this compound, other enzyme systems can be involved in drug biotransformation.
Esterases: These enzymes hydrolyze ester and amide bonds. The structure of this compound lacks an ester group, so metabolism by esterases is not a relevant pathway for the parent compound.
Aldehyde Oxidase (AO) and Xanthine Oxidase (XO): These are molybdo-flavoenzymes that catalyze the oxidation of a wide range of aldehydes and nitrogen-containing heterocyclic compounds. While their primary role in the metabolism of this compound is not established, oxidation of the tricyclic thioxanthene ring system is a theoretical possibility. However, the dominant metabolic reactions for this compound are expected to occur at the nitrogen atom and its methyl substituents on the side chain. Specific in vitro studies would be required to confirm or exclude the involvement of AO or XO.
Computational Prediction of Metabolic Pathways
In modern drug discovery, in silico or computational methods are increasingly used to predict the metabolic fate of new chemical entities before extensive experimental work is undertaken. nih.govnih.gov These approaches help to identify potential metabolic liabilities early in the development process. researchgate.net
Several types of computational models are used:
Rule-based systems: These use a knowledge base of known biotransformation reactions to predict the metabolites of a query compound. researchgate.net
Ligand-based methods: Quantitative Structure-Activity Relationship (QSAR) models correlate a compound's structural features with its metabolic stability or its likelihood of being a substrate for a particular enzyme. nih.gov
Protein-based methods: These involve docking the drug molecule into the three-dimensional crystal structure of a metabolic enzyme (like a CYP isoform) to predict binding affinity and identify the most likely site of metabolism (SoM). researchgate.net
For this compound, these computational tools could be applied to predict its metabolic pathways. researchgate.net Such models would likely identify the N-methyl groups as primary sites for CYP-mediated N-demethylation and the nitrogen atom as a site for FMO-mediated N-oxidation. acs.orgmdpi.com They could also predict potential sites of hydroxylation on the propyl chain or the aromatic rings of the thioxanthene nucleus. acs.org
Table 2: Summary of Predicted In Vitro Metabolic Pathways for this compound
| Enzyme Family | Proposed Reaction | Predicted Metabolite(s) |
| Cytochrome P450 (e.g., CYP2D6, CYP3A4) | N-Demethylation | N-Methylthioxanthene-9-propylamine, Thioxanthene-9-propylamine |
| Flavin-Containing Monooxygenase (FMO) | N-Oxidation | This compound-N-oxide |
| N-Acetyltransferase (NAT) | Acetylation | Not an expected pathway |
Research on N,n Dimethylthioxanthene 9 Propylamine Analogues with Modified Pharmacological Profiles
Design and Synthesis of Novel Thioxanthene-based Scaffolds
The development of new thioxanthene-based drugs often begins with the design and synthesis of novel molecular scaffolds that build upon the basic thioxanthene (B1196266) structure.
One approach involves the creation of more complex, multi-ring systems. For instance, tetracyclic thioxanthenes with a quinazoline–chromene scaffold have been synthesized. nih.gov The synthesis of these aminated tetracyclic thioxanthenes starts from 1-chloro-4-propoxy-9H-thioxanthen-9-one. This starting material undergoes a nucleophilic aromatic substitution, specifically an Ullmann type C–N coupling, with a secondary amine. This is followed by a dehydrative cyclization that occurs in a concerted manner to form the final tetracyclic structure. nih.gov
A general synthetic procedure for these compounds involves heating a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one with an appropriate guanidine (B92328) or urea (B33335) derivative in methanol, in the presence of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) in a sealed flask. nih.gov
| Starting Material | Reagent | Product |
| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Secondary amine (guanidine or urea derivative) | Tetracyclic thioxanthene |
Another synthetic strategy focuses on coupling the thioxanthene core with other bioactive molecules. For example, a library of xanthene and thioxanthene analogues has been synthesized by coupling tertiary alcohols derived from these cores with L-cysteine. acs.org The general synthesis involves dissolving the corresponding tertiary alcohol and L-cysteine in acetic acid. Boron trifluoride diethyl etherate is then added as a catalyst at 0 °C to facilitate the reaction. acs.org This method allows for the introduction of an amino acid moiety, potentially altering the compound's biological activity and properties. acs.org
Exploration of Derivatives with Enhanced Target Selectivity
A crucial aspect of drug development is the modification of a lead compound to enhance its selectivity for a specific biological target, thereby increasing efficacy and potentially reducing off-target effects. For thioxanthene analogues, this is achieved through systematic structural modifications and evaluation of their structure-activity relationships (SAR).
The neuroleptic potency of thioxanthene derivatives is highly dependent on the structure of the side chain at the 9-position and the nature of any substituent at the 2-position of the thioxanthene nucleus. nih.gov Compounds featuring β-hydroxyethylpiperazinopropyl or β-hydroxyethylpiperidinopropyl side chains generally exhibit greater neuroleptic potency than those with a dimethylaminopropyl side chain. nih.gov Furthermore, the presence of a double bond in the side chain, between the ring system and the side chain, significantly increases the neuroleptic capacity. nih.gov
In the context of Alzheimer's disease research, thioxanthenone-based derivatives have been explored as inhibitors of cholinesterases (ChEs). A set of twenty-five derivatives were evaluated, with some showing impressive potency and selectivity. For example, one compound was found to be a highly potent inhibitor of human butyrylcholinesterase (hBChE) with an IC₅₀ value of 7 nM and demonstrated a three-order-of-magnitude selectivity over human acetylcholinesterase (hAChE). nih.gov This highlights how modifications to the thioxanthene core can fine-tune target selectivity. nih.gov
For protein kinase C (PKC) inhibition, specific structural features are required for activity. An alkyl bridge of at least three carbons connecting the terminal amine to the thioxanthene nucleus is necessary. nih.gov The nature of the amino side chain is also critical, with primary amines and unsubstituted piperazines being the most potent. nih.gov For instance, the derivative 2-chloro-9-(3-[1-piperazinyl]propylidene)thioxanthene was identified as a potent PKC inhibitor with an IC₅₀ of 14 µM. nih.gov
| Compound/Derivative Class | Target | Key Structural Features for Activity/Selectivity | IC₅₀ | Reference |
| Thioxanthene with β-hydroxyethylpiperazinopropyl side chain | Dopamine (B1211576) Receptors | Side chain at position 9 | Potent neuroleptic | nih.gov |
| Thioxanthenone derivative | hBChE | Specific substitutions on the thioxanthenone core | 7 nM | nih.gov |
| 2-chloro-9-(3-[1-piperazinyl]propylidene)thioxanthene | Protein Kinase C | 3-carbon alkyl bridge, unsubstituted piperazine (B1678402) side chain | 14 µM | nih.gov |
Development of Multitarget-Directed Ligands (MTDLs) based on the Thioxanthene Core
Complex multifactorial diseases like neurodegenerative disorders and cancer have prompted a shift from the "one-molecule, one-target" paradigm to the development of multitarget-directed ligands (MTDLs). researchgate.netnih.gov MTDLs are single molecules designed to interact with multiple biological targets involved in the disease cascade. nih.gov The thioxanthene scaffold has proven to be a versatile core for the design of such MTDLs. nih.gov
In the field of Alzheimer's disease research, the MTDL strategy is particularly promising. researchgate.net Thioxanthene-9-one derivatives have been developed as potential MTDLs for Alzheimer's therapy. nih.gov These compounds are designed to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as the aggregation of amyloid-β (Aβ) and tau proteins, which are key pathological hallmarks of the disease. nih.gov For example, compound 20 from a studied series showed excellent activity, inhibiting tau protein and Aβ₄₀ aggregation with IC₅₀ values of 1.8 µM and 1.3 µM, respectively. nih.gov This demonstrates the potential of the thioxanthene core to serve as a scaffold for creating ligands that can address multiple facets of a complex disease. nih.gov
The design of these MTDLs often involves creating hybrid molecules that combine the pharmacophoric elements of different known active compounds. nih.gov This strategy allows for the integration of multiple activities, such as cholinesterase inhibition and anti-aggregation properties, into a single chemical entity. nih.gov The ultimate goal is to produce a therapeutic agent with enhanced efficacy due to its synergistic action on different targets. nih.gov
Structure-Based Drug Design Approaches for Thioxanthene Analogues
Modern drug discovery heavily relies on computational methods to guide the design and optimization of new therapeutic agents. Structure-based drug design, which utilizes the three-dimensional structure of the biological target, is a powerful approach for developing novel thioxanthene analogues.
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to its target protein. nih.gov This method has been applied to study the interactions of thioxanthene derivatives with various enzymes. For example, docking studies were performed to understand the binding of 9H-thioxanthene-based drugs to anticancer targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclooxygenase-2 (COX-2). nih.gov Such studies can reveal key amino acid residues in the binding site that are crucial for interaction and can explain the observed inhibitory effects. nih.gov Similarly, molecular modeling has been used to elucidate the different binding behaviors of thioxanthene derivatives towards hBChE, helping to explain their selectivity. nih.gov
Beyond molecular docking, other computational approaches like quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling are also employed. nih.govmdpi.com 3D-QSAR methods, such as comparative molecular field analysis (CoMFA), can build models that correlate the 3D properties of molecules with their biological activity, providing insights for designing more potent compounds. nih.gov Pharmacophore modeling helps to identify the essential 3D arrangement of chemical features necessary for biological activity. A ligand-based pharmacophore model was created for a series of novel Kᵥ1.3 inhibitors, which are based on a thiophene (B33073) scaffold, to understand the structural requirements for their inhibitory action. mdpi.com These computational tools are integral to the rational design of new thioxanthene analogues with improved pharmacological profiles. nih.govmdpi.com
Future Directions and Emerging Research Avenues
Integration of Advanced Omics Technologies in Mechanistic Studies
A deep understanding of a compound's mechanism of action is fundamental to its development. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by a compound within a biological system. For N,N-Dimethylthioxanthene-9-propylamine, an integrated omics approach could be employed to move beyond simple receptor-binding assays and toward a comprehensive mechanistic portrait.
In a hypothetical study, treating a relevant cell line (e.g., a neuronal cell line if investigating neuroleptic potential) with this compound could yield multi-layered data. Proteomics analysis, for instance, might reveal alterations in protein expression levels that point to previously unknown cellular pathways modulated by the compound. This could identify novel protein targets or off-target effects that are crucial for understanding its complete pharmacological profile. Similarly, metabolomics would highlight changes in the cellular metabolic fingerprint, offering clues about the compound's impact on cellular energy and biosynthetic pathways.
Table 1: Illustrative Proteomic Changes in a Hypothetical Cell Line Treated with this compound
| Protein Name | Gene Symbol | Fold Change | p-value | Potential Implication |
| Catechol-O-methyltransferase | COMT | -2.5 | <0.01 | Modulation of dopamine (B1211576) metabolism |
| Brain-derived neurotrophic factor | BDNF | +1.8 | <0.05 | Neurotrophic pathway engagement |
| Cytochrome P450 2D6 | CYP2D6 | +3.2 | <0.01 | Altered drug metabolism |
| Heat shock protein 90 | HSP90 | -1.5 | <0.05 | Cellular stress response |
High-Throughput Screening and Combinatorial Chemistry in Analogue Discovery
To explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry represent powerful synergistic technologies. Combinatorial chemistry allows for the rapid synthesis of a large library of structural analogues by systematically varying different parts of the molecule. For instance, modifications could be made to the propylamino side chain or substitutions could be introduced on the thioxanthene (B1196266) ring system.
Once a library of analogues is synthesized, HTS can be employed to rapidly assess their activity against a specific biological target or in a phenotypic assay. This high-speed, automated process can screen thousands of compounds in a short period, identifying "hits" that warrant further investigation. This approach accelerates the discovery of lead compounds with improved potency, selectivity, or pharmacokinetic properties compared to the parent molecule, this compound.
Table 2: Hypothetical High-Throughput Screening "Hit" Profile for Analogues of this compound
| Compound ID | R1 Group (on Thioxanthene Ring) | R2 Group (on Amine) | Target Binding Affinity (Ki, nM) | Cellular Potency (EC50, µM) |
| TXP-001 (Parent) | H | -CH3 | 150 | 2.5 |
| TXP-104 | 2-Cl | -CH3 | 25 | 0.8 |
| TXP-112 | 2-CF3 | -CH3 | 18 | 0.5 |
| TXP-205 | H | -C2H5 | 210 | 3.1 |
Application of Artificial Intelligence and Machine Learning in Thioxanthene Research
Artificial intelligence (AI) and machine learning (ML) are poised to further transform the landscape of medicinal chemistry. These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. In the context of thioxanthene research, AI and ML could be applied in several ways.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, could be developed using data from HTS campaigns. These models can predict the biological activity of novel, yet-to-be-synthesized thioxanthene analogues, thereby prioritizing the most promising candidates for synthesis and testing. This in silico screening reduces the time and resources associated with wet lab experimentation.
Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific target and desired properties. By learning from the known chemical space of thioxanthenes and other pharmacologically active molecules, AI could propose novel scaffolds that retain the key pharmacophoric features of this compound but possess enhanced therapeutic characteristics.
Q & A
Q. What are the established synthetic routes for N,N-Dimethylthioxanthene-9-propylamine, and what key intermediates are involved?
The synthesis of thioxanthene derivatives typically begins with functionalization of the thioxanthene core. For example, 9H-thioxanthene can be sulfonated using chlorosulfonic acid to form 9H-thioxanthene-2-sulfonic acid, followed by reaction with thionyl chloride and dimethylamine to yield intermediates like 2-dimethylaminosulfonyl-9H-thioxanthene . These steps highlight the importance of sulfonation and amidation in generating derivatives. For this compound, analogous steps involving propylamine substitution at the 9-position would require careful optimization of reaction conditions (e.g., solvent, temperature) to avoid side reactions such as over-sulfonation or incomplete substitution.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, NMR can confirm the presence of dimethylamino and propylamine groups via characteristic proton shifts (e.g., δ ~2.2–2.5 ppm for dimethylamino protons) . Mass spectrometry (MS) can verify molecular weight, while X-ray crystallography (as demonstrated in thioxanthene derivatives) provides definitive structural confirmation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Safety protocols include using personal protective equipment (PPE) (gloves, lab coats, goggles), working in a fume hood to avoid inhalation, and adhering to waste disposal guidelines for sulfonamide derivatives. Toxicity data for structurally similar compounds (e.g., Thiothixene) suggest potential hazards, requiring strict exposure controls . Emergency measures, such as immediate rinsing for skin/eye contact and medical consultation for ingestion, should be standardized .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of thioxanthene derivatives like this compound?
Discrepancies in activity data (e.g., receptor binding affinities) may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. Methodological rigor includes:
- Validating compound purity via HPLC with UV/Vis detection (≥99% purity threshold).
- Replicating assays under standardized conditions (e.g., buffer composition, temperature).
- Cross-referencing with structurally validated analogs (e.g., Thiothixene) to identify structure-activity relationships (SARs) .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include maintaining yield and purity during scale-up. Solutions involve:
Q. How can researchers address limited toxicity data for this compound in early-stage studies?
Preliminary toxicity assessments should include:
- Ames tests for mutagenicity.
- In vitro cytotoxicity assays (e.g., HepG2 cell viability).
- Acute toxicity studies in rodent models (OECD Guideline 423). Cross-referencing with structurally related compounds (e.g., Thiothixene’s RTECS data) provides interim safety benchmarks .
Q. What advanced analytical methods are suitable for studying the metabolic stability of this compound?
- LC-MS/MS for identifying phase I/II metabolites in hepatocyte incubations.
- Stable isotope labeling to track metabolic pathways.
- Molecular docking simulations to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
